
2,4-Diaminoquinazoline-6-carbaldehyde
Descripción general
Descripción
2,4-Diaminoquinazoline-6-carbaldehyde is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
2,4-Diaminoquinazoline-6-carbaldehyde serves as a crucial precursor in the synthesis of various pharmacologically active compounds. It is particularly noted for its role in creating derivatives that exhibit activity against multiple biological targets.
Antifolate Compounds
The compound is utilized in synthesizing antifolates, which inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These compounds have applications in treating cancers and infectious diseases. For instance, the synthesis of 6-quinazolinyl-ethyl derivatives has shown promising results against resistant strains of bacteria and cancer cell lines .
Quinazoline Derivatives
Research has demonstrated that 2,4-diaminoquinazoline derivatives possess various pharmacological properties including antibacterial, antifungal, and anticancer activities. A study focused on synthesizing novel quinazoline analogs revealed their potential as antibacterial agents against drug-resistant strains like MRSA and S. pneumoniae .
Cancer Therapy
One notable application of this compound is in the development of PAK4 inhibitors for cancer treatment. PAK4 is a serine/threonine kinase implicated in cancer cell proliferation and survival. Compounds derived from 2,4-diaminoquinazoline have been shown to selectively inhibit PAK4 activity, leading to reduced migration and invasion of tumor cells .
Treatment of Spinal Muscular Atrophy (SMA)
In a study involving mouse models for SMA, derivatives of 2,4-diaminoquinazoline were evaluated for their ability to enhance SMN protein levels. The results indicated that these compounds could significantly improve motor functions and increase the lifespan of treated mice . This highlights the potential therapeutic effects of 2,4-diaminoquinazoline derivatives in neurodegenerative diseases.
Antibacterial Activity
A recent investigation into novel quinazoline analogs demonstrated their effectiveness against Gram-positive bacteria, including penicillin-resistant strains. The synthesized compounds showed minimum inhibitory concentration (MIC) values ranging from 1-16 µg/mL against various pathogens . This underscores the utility of 2,4-diaminoquinazoline derivatives in combating antibiotic resistance.
Structure-Based Drug Design
Research employing structure-based design approaches has led to the identification of new inhibitors derived from 2,4-diaminoquinazoline that exhibit high selectivity and potency against specific kinases involved in cancer signaling pathways . This method enhances the efficiency of drug discovery by optimizing lead compounds based on their molecular interactions.
Análisis De Reacciones Químicas
Aldehyde Group Reactions
Reaction Type | Mechanism/Reagents | Products/Outcome |
---|---|---|
Oxidation | KMnO₄/H+ or CrO₃/H₂SO₄ | Conversion to 2,4-diaminoquinazoline-6-carboxylic acid |
Reduction | NaBH₄, LiAlH₄, or catalytic hydrogenation | Formation of 2,4-diaminoquinazoline-6-methanol |
Condensation | Amines (e.g., aniline), hydrazines | Schiff bases or hydrazones (e.g., imine derivatives) |
Enolate Formation | Strong bases (e.g., LDA) | Reactive enolate intermediates for further alkylation |
Quinazoline Core Modifications
The quinazoline ring may undergo:
-
Electrophilic Substitution : Nitration at position 6 (if activated) using HNO₃/H₂SO₄ .
-
Nucleophilic Substitution : Reaction with nucleophiles (e.g., hydroxylamine) at positions 2 or 4, though hindered by steric hindrance from amino groups .
-
Coordination Chemistry : Potential metal chelation via the amino groups, though no direct evidence exists in the literature.
Biological Activity Insights
While not directly tested for 2,4-diaminoquinazoline-6-carbaldehyde, related quinazoline derivatives exhibit:
-
Antimalarial Activity : 2,4-diaminoquinazolines with bulky substituents at position 6 show potent dihydrofolate reductase (DHFR) inhibition, with IC₅₀ values as low as 9 nM .
-
Antibacterial Effects : Substitution at position 6 with acidic groups (e.g., -COOH) enhances activity against Gram-positive pathogens .
Propiedades
IUPAC Name |
2,4-diaminoquinazoline-6-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-4H,(H4,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLFFZFXKTSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=NC(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316181 | |
Record name | 2,4-diaminoquinazoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27023-77-4 | |
Record name | NSC300578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-diaminoquinazoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.